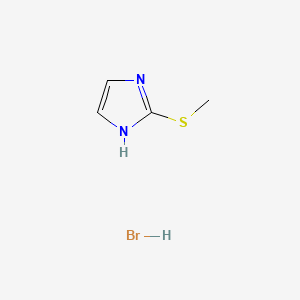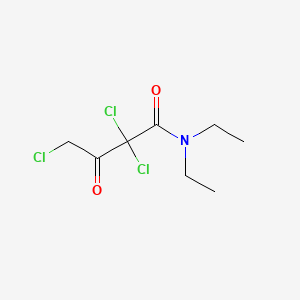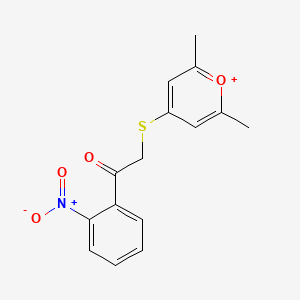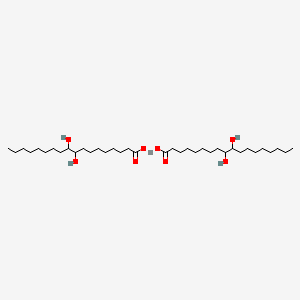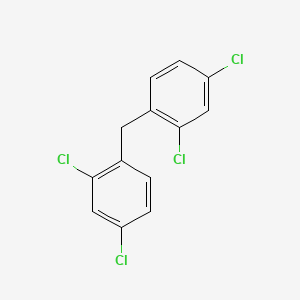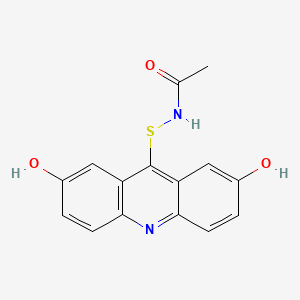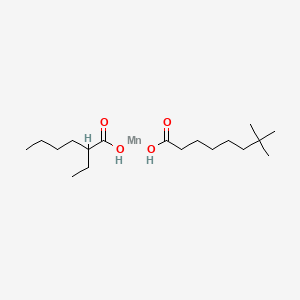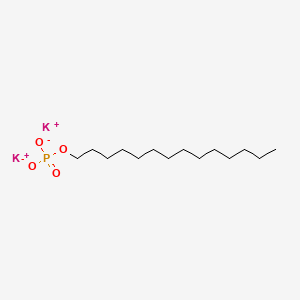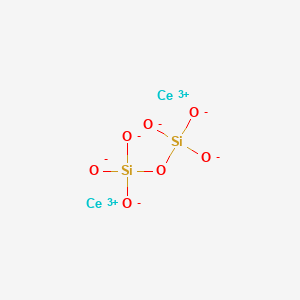
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate is a chemical compound with the molecular formula C7H10N2O.H2O4S and a molecular weight of 236.25 g/mol. It is known for its unique structure, which includes both ammonium and hydroxyphenyl groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate typically involves the reaction of 3-methyl-2-hydroxyaniline with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of sulfuric acid to a solution of 3-methyl-2-hydroxyaniline, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-3-methyl-2-hydroxyphenyl)ammonium sulphate
- (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium chloride
- (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium nitrate
Uniqueness
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
94349-42-5 |
|---|---|
Molecular Formula |
C7H12N2O5S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
2,4-diamino-6-methylphenol;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-4-2-5(8)3-6(9)7(4)10;1-5(2,3)4/h2-3,10H,8-9H2,1H3;(H2,1,2,3,4) |
InChI Key |
XBKYCJUEELIJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



